Home > Products > Screening Compounds P82564 > 1-(quinolin-7-yl)methanamine dihydrochloride
1-(quinolin-7-yl)methanamine dihydrochloride - 2503203-31-2

1-(quinolin-7-yl)methanamine dihydrochloride

Catalog Number: EVT-6308323
CAS Number: 2503203-31-2
Molecular Formula: C10H12Cl2N2
Molecular Weight: 231.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Quinolin-7-yl)methanamine dihydrochloride, also known as quinolin-7-ylmethanamine hydrochloride, is a chemical compound with the molecular formula C10_{10}H12_{12}Cl2_2N2_2 and a molecular weight of 231.12 g/mol. This compound is classified as an amine derivative of quinoline, a bicyclic aromatic compound. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Source

The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed descriptions and structural information.

Classification

1-(Quinolin-7-yl)methanamine dihydrochloride falls under the category of organic compounds, specifically:

  • Aromatic amines: Compounds containing an amine group attached to an aromatic ring.
  • Quinoline derivatives: Compounds derived from quinoline, which is a nitrogen-containing heterocyclic aromatic compound.
Synthesis Analysis

Methods

The synthesis of 1-(quinolin-7-yl)methanamine dihydrochloride typically involves several chemical reactions. One common method is the hydrogenation of 7-(azidomethyl)quinoline in the presence of a catalyst such as Raney nickel in methanol. This process reduces the azide group to an amine.

Technical Details

  1. Starting Material: 7-(azidomethyl)quinoline.
  2. Catalyst: Raney nickel.
  3. Solvent: Methanol.
  4. Reaction Conditions: The reaction is generally performed under hydrogen atmosphere at elevated temperatures to facilitate the reduction process.

Industrial production methods may utilize continuous flow reactors to enhance yield and purity, optimizing reaction conditions for large-scale synthesis.

Molecular Structure Analysis

Structure

The molecular structure of 1-(quinolin-7-yl)methanamine dihydrochloride features a quinoline ring system with a methanamine substituent. The structural formula can be represented as follows:

C10H12N2Cl2\text{C}_{10}\text{H}_{12}\text{N}_2\text{Cl}_2

Data

  • InChI: InChI=1S/C10H10N2.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h1-6H,7,11H2;1H
  • InChI Key: WMGTURBXHDJFKN-UHFFFAOYSA-N

These identifiers facilitate the search for this compound in chemical databases.

Chemical Reactions Analysis

Reactions

1-(Quinolin-7-yl)methanamine dihydrochloride can participate in various chemical reactions:

  • Oxidation: Commonly performed using potassium permanganate or hydrogen peroxide to introduce additional functional groups.
  • Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.

Technical Details

  1. Oxidation Conditions: Potassium permanganate in acidic medium.
  2. Reduction Conditions: Sodium borohydride in methanol.
  3. Substitution Conditions: Alkyl halides with a base such as sodium hydroxide.

The products formed depend on the specific reagents and conditions used during these reactions.

Mechanism of Action

The mechanism of action for 1-(quinolin-7-yl)methanamine dihydrochloride involves its interaction with biological targets, potentially including enzymes or receptors within cells. Research indicates that compounds derived from quinoline structures often exhibit pharmacological activities such as antimicrobial and anticancer properties.

Process

The biological activity may involve:

  1. Binding to specific receptors or enzymes.
  2. Modulating biochemical pathways related to disease processes.
  3. Potential inhibition or activation of target proteins.
Physical and Chemical Properties Analysis

Physical Properties

1-(Quinolin-7-yl)methanamine dihydrochloride is typically a solid at room temperature, with properties that include:

  • Appearance: White to off-white crystalline powder.

Chemical Properties

Key chemical properties include:

  1. Solubility: Soluble in water due to the presence of hydrochloride salt.
  2. Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that quinoline derivatives often exhibit unique reactivity patterns due to their aromatic nature and nitrogen functionalities.

Applications

1-(Quinolin-7-yl)methanamine dihydrochloride has several scientific applications:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential antimicrobial and anticancer activities.
  • Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.
  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Research continues into its applications, particularly in drug development and environmental chemistry, highlighting its versatility as a chemical entity.

Introduction to 1-(Quinolin-7-yl)methanamine Dihydrochloride

1-(Quinolin-7-yl)methanamine dihydrochloride represents a strategically functionalized quinoline derivative where an aminomethyl group (-CH₂NH₂) is positioned at the 7-carbon of the bicyclic quinoline nucleus, isolated as a stable dihydrochloride salt. This structural modification imbues the molecule with enhanced physicochemical properties and biological relevance compared to the parent quinoline. The compound's significance stems from the privileged status of the quinoline scaffold in medicinal chemistry and the pharmacological advantages conferred by the protonated aminomethyl substituent, which facilitates solubility, bioavailability, and target engagement. As a synthetic building block and potential pharmacophore, this dihydrochloride salt enables exploration across therapeutic domains including infectious diseases and oncology, leveraging the quinoline core's proven capacity for biomolecular interactions while addressing limitations of earlier derivatives through optimized substitution patterns [4] [10].

Historical Context and Discovery of Quinoline Derivatives in Medicinal Chemistry

The medicinal journey of quinoline derivatives began with the serendipitous discovery of quinine's antimalarial properties in the 17th century, when Spanish colonists in Peru observed the efficacy of powdered cinchona bark against febrile illnesses. The isolation of pure quinine by French pharmacists Caventou and Pelletier in 1820 marked the dawn of alkaloid chemistry and provided the first quinoline-based therapeutic agent. This breakthrough spurred systematic chemical investigations, culminating in Paul Rabe's seminal structural elucidation of quinine in 1907, which revealed the critical quinoline motif. The supply crises during World War II accelerated synthetic efforts, leading to the development of fully synthetic quinoline antimalarials like chloroquine (4) and primaquine (3) in the 1940s. These agents functioned primarily through heme polymerization inhibition in the Plasmodium digestive vacuole, establishing the quinoline scaffold as indispensable in antimalarial chemotherapy [3] [6] [10].

Table 1: Historical Evolution of Key Quinoline-Based Therapeutics

CompoundEraSignificanceReference
Quinine1820First isolated quinoline alkaloid; remained gold standard antimalarial for centuries [3] [6]
Chloroquine1940sSynthetic derivative; revolutionized malaria treatment; low cost, high efficacy [3] [6]
Mefloquine1970sDeveloped to combat chloroquine-resistant strains; neuropsychiatric limitations [3]
Ferroquine (under trial)2000sFerrocene-conjugated quinoline; active against resistant P. falciparum [4] [6]

The emergence of chloroquine-resistant Plasmodium strains in the 1960s, mediated by PfCRT transporter mutations, necessitated structural innovations. This drove the synthesis of aminomethyl-substituted quinolines like 1-(quinolin-7-yl)methanamine derivatives, designed to bypass resistance mechanisms through enhanced vacuolar accumulation or alternative targets. Contemporary strategies employ molecular hybridization, combining the quinoline core with pharmacophores like chalcones or guanylthiourea, as exemplified by compound 36—a 4-aminoquinoline-guanylthiourea hybrid showing potent activity against both chloroquine-sensitive (IC₅₀ = 0.61 µM) and chloroquine-resistant strains (IC₅₀ = 0.43 µM). This evolution underscores the ongoing refinement of quinoline architecture to overcome pharmacological challenges while leveraging its historical therapeutic foundations [3] [6].

Structural Significance of the Quinoline Core in Bioactive Molecules

The quinoline nucleus—a fusion of benzene and pyridine rings—confers exceptional chemo-diversity and bio-compatibility critical for drug design. Its electron-deficient pyridine moiety facilitates π-π stacking, cation-π interactions, and hydrogen bonding with biological macromolecules, while the hydrophobic benzene ring promotes membrane permeability. This amphiphilic character enables quinolines to traverse cellular barriers and engage intracellular targets, a property exploited in antimalarials (digestive vacuole accumulation) and anticancer agents (nuclear DNA intercalation). The planar aromatic system permits intercalation into DNA base pairs, disrupting replication in rapidly dividing cells or parasites, as observed with camptothecin derivatives. Additionally, the nitrogen atom serves as a hydrogen-bond acceptor and metal-coordination site, enabling enzyme inhibition—e.g., topoisomerase I inhibition by camptothecin or dihydrofolate reductase (DHFR) binding by trimethoprim analogs [4] [10].

Table 2: Impact of Quinoline Core Substitution Patterns on Pharmacological Activity

Substituent PositionElectronic EffectBiological ConsequenceTherapeutic Application
C4 (e.g., amino group)Enhanced basicity (pKa ~8.1)Vacuolar accumulation; heme bindingAntimalarials (chloroquine)
C2 (e.g., vinyl group)Extended conjugationImproved target affinity; ROS generationAntimalarials (compound 10)
C6/C7 (aminomethyl)Protonation at physiological pHSolubility enhancement; salt bridge formation with targetsAnticancer ligands
C8 (halogen)Electron withdrawalMetabolic stability; altered heme affinityAntimalarials (primaquine)

The versatility of substitution patterns allows precise tuning of physicochemical properties. For instance, 7-aminomethyl derivatives exhibit improved water solubility upon protonation (log P reduced by 1–2 units versus unsubstituted quinoline) while maintaining adequate lipophilicity for membrane penetration. In antimalarial hybrids, such as those incorporating dioxoisoindoline (compound 17, IC₅₀ = 0.097 µM), the 7-aminomethyl linkage serves as a spacer that optimizes spatial orientation between pharmacophores without steric hindrance. This positional flexibility contrasts with rigid C2/C4 substitutions, enabling novel binding modes against resistance-conferring mutants. Molecular docking reveals that 7-substituted quinolines effectively occupy PfDHFR active sites, forming bidentate hydrogen bonds with Asp54—a key interaction disrupted in sulfadoxine-resistant parasites [4] [6] [10].

Role of Aminomethyl Substitutions in Enhancing Pharmacological Properties

The aminomethyl group (-CH₂NH₂) at the quinoline 7-position transforms the core from a passive scaffold into a cationic amphiphilic pharmacophore under physiological conditions. Protonation of the primary amine (pKa ~9–10) generates a positively charged moiety that enhances aqueous solubility of the dihydrochloride salt (>100 mg/mL versus <1 mg/mL for unsubstituted quinoline), addressing a critical limitation in drug formulation. This charge facilitates ionic interactions with anionic phospholipid bilayers, promoting cellular uptake—e.g., 500-fold higher accumulation in P. falciparum-infected erythrocytes versus uninfected cells. Once internalized, the basic amine enables selective trapping in acidic compartments (pH 4.5–5.5), such as the parasite digestive vacuole or tumor lysosomes, achieving micromolar intracellular concentrations from nanomolar extracellular doses [1] [6] [7].

In molecular hybridization strategies, the 7-aminomethyl group serves as a versatile synthetic handle for covalent conjugation. Reductive amination with aldehydes or ketones (General Procedure A1/A2) yields secondary amines, while nucleophilic substitution with sulfonyl chlorides or acyl chlorides generates sulfonamides or amides, respectively. These linkages preserve the amine's basicity while modulating steric bulk and lipophilicity. For instance, in chalcone-quinoline hybrids (compounds 22–23), the aminomethyl tether connects the 4,7-dichloroquinoline moiety to a chalcone electrophile, enabling dual inhibition of heme polymerization and NADH:quinone oxidoreductase. The optimal chain length (n=3 propylene linker) maximizes antimalarial potency (IC₅₀ = 0.10 µM) by balancing conformational flexibility with target proximity, demonstrating the critical role of spacer design in bifunctional agents [1] [3] [6].

The electronic influence of the 7-aminomethyl group alters quinoline ring reactivity, enhancing nucleophilic aromatic substitution at adjacent positions. This facilitates further derivatization—e.g., SNAr reactions with cyclic amines at C5/C8 under mild conditions (General Procedure B). Additionally, the electron-donating effect (-I +R) elevates HOMO energy, potentially increasing redox cycling capacity for ROS generation in anticancer applications. SAR studies indicate that N-alkylation of the aminomethyl group (e.g., N-methyl or N,N-dimethyl) reduces antimalarial efficacy by 10–50 fold due to diminished vacuolar protonation, whereas arylation (e.g., benzyl) retains activity but introduces CYP450 inhibition risks. Thus, the primary 7-aminomethyl substituent represents an optimal balance of potency, solubility, and synthetic versatility for quinoline-based drug discovery [1] [6] [8].

Table 3: Pharmacological Impact of 7-Aminomethyl Substitution in Quinoline Derivatives

Properties

CAS Number

2503203-31-2

Product Name

1-(quinolin-7-yl)methanamine dihydrochloride

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.